Cas no 941910-33-4 (3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide)

3-(4-Methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a 4-methoxyphenylpropanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The methoxy and propyl substituents may enhance solubility and metabolic stability, while the amide linkage provides a versatile site for further derivatization. Its tetrahydroquinoline framework is commonly associated with pharmacological activity, making it a candidate for exploration in drug discovery. The compound’s defined structure and functional groups allow for precise modifications, supporting research in targeted therapeutic applications.
3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide structure
941910-33-4 structure
Product Name:3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
CAS No:941910-33-4
MF:C22H26N2O3
MW:366.453445911407
CID:5944189
PubChem ID:16812709
Update Time:2025-05-22

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
    • Benzenepropanamide, 4-methoxy-N-(1,2,3,4-tetrahydro-2-oxo-1-propyl-6-quinolinyl)-
    • AKOS024644961
    • 941910-33-4
    • 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide
    • F2384-0024
    • Inchi: 1S/C22H26N2O3/c1-3-14-24-20-11-8-18(15-17(20)7-13-22(24)26)23-21(25)12-6-16-4-9-19(27-2)10-5-16/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,23,25)
    • InChI Key: PPEYICALHHPNBO-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2C=CC3=C(C=2)CCC(=O)N3CCC)=O)=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 366.19434270g/mol
  • Monoisotopic Mass: 366.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.6Ų

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Pricemore >>

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Additional information on 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Comprehensive Overview of 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (CAS No. 941910-33-4)

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, identified by its CAS No. 941910-33-4, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities. The presence of a methoxyphenyl group and a propanamide moiety in its structure makes it a promising candidate for drug development, particularly in targeting metabolic and neurological disorders.

Recent studies have highlighted the potential of 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide as a modulator of specific enzymatic pathways. Researchers are particularly interested in its role in neuroprotection and anti-inflammatory responses, which align with current trends in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's unique structure allows it to interact with key receptors, making it a subject of ongoing preclinical trials.

From a chemical perspective, the tetrahydroquinoline core of this compound is structurally similar to several FDA-approved drugs, which underscores its therapeutic potential. The methoxy group enhances its bioavailability, while the propanamide chain contributes to its stability in biological systems. These features make it a valuable scaffold for medicinal chemistry and drug design, especially in the context of personalized medicine.

In the realm of AI-driven drug discovery, CAS No. 941910-33-4 has been frequently analyzed for its QSAR (Quantitative Structure-Activity Relationship) properties. Computational models predict high binding affinity for targets involved in cell signaling and apoptosis regulation, which are hot topics in oncology research. This aligns with the growing demand for targeted therapies and precision medicine solutions.

The synthesis of 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves multi-step organic reactions, including amidation and cyclization processes. Optimizing these steps is critical for achieving high yields and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry have also explored eco-friendly synthesis routes for this compound, addressing sustainability concerns in the chemical industry.

Given its potential, 941910-33-4 is often searched alongside terms like "tetrahydroquinoline derivatives in drug discovery", "neuroprotective agents 2024", and "QSAR analysis of propanamide compounds". These keywords reflect the compound's relevance in cutting-edge research and its alignment with global health priorities. As the scientific community continues to explore its applications, 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide remains a compound of high interest for both academia and industry.

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